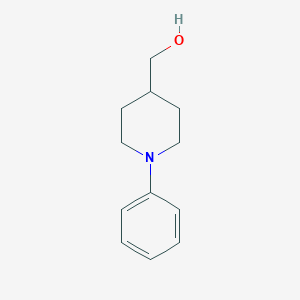

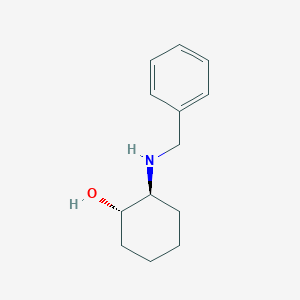

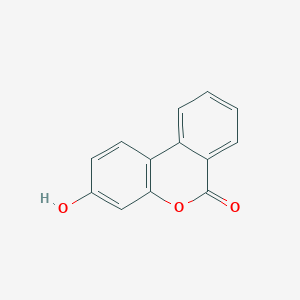

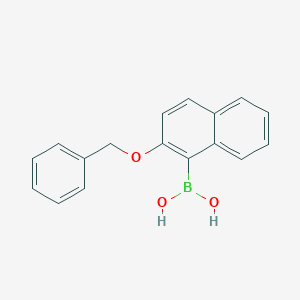

2-(Benzyloxy)naphthalen-1-ylboronic acid

Descripción general

Descripción

2-(Benzyloxy)naphthalen-1-ylboronic acid is a compound that is related to the naphthalene family, which is known for its two fused benzene rings. The compound of interest is not directly discussed in the provided papers, but it shares structural similarities with the naphthalene derivatives mentioned in the research. These derivatives are important in various chemical reactions and have been studied for their potential applications in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex and often requires specific conditions and catalysts. For example, the Rh(III)-catalyzed cascade reactions of benzoyl sulfoxonium ylides with α-diazocarbonyl compounds lead to the formation of highly functionalized naphthalenones . Another method involves the benzannulation of enamines with alkynes, mediated by hypervalent iodine(III), to synthesize polysubstituted naphthalene derivatives . These methods highlight the versatility and creativity in synthesizing naphthalene-based compounds, which could potentially be applied to the synthesis of 2-(Benzyloxy)naphthalen-1-ylboronic acid.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is crucial for their reactivity and properties. For instance, the triorganotin(IV) esters of 2-{[N-(2-oxo-2H-naphthalene-1-yliden)hydrazo]}benzoic acid exhibit monomeric forms in solution and have a trigonal bipyramidal coordination geometry of tin in the solid state . Understanding the molecular structure is essential for predicting the behavior of these compounds in various chemical environments.

Chemical Reactions Analysis

Naphthalene derivatives participate in a variety of chemical reactions. The cascade reactions mentioned earlier result in naphthalenone derivatives that can be further functionalized into various naphthalene derivatives . The benzannulation process is another example of a chemical reaction leading to the synthesis of naphthalene derivatives with a broad substrate scope and good functional group tolerance . These reactions are indicative of the reactivity patterns that might be expected for 2-(Benzyloxy)naphthalen-1-ylboronic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be influenced by their substituents. For instance, 2-substituted-1-naphthols have been shown to be potent inhibitors of 5-lipoxygenase, with the structure of the substituent affecting the compound's activity . The dual fluorescence modes and emissions of 2-(1,4-dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid demonstrate how the physical properties, such as fluorescence, can be modulated by the molecular structure . These studies provide insights into how the properties of 2-(Benzyloxy)naphthalen-1-ylboronic acid might be characterized and utilized.

Aplicaciones Científicas De Investigación

- Synthesis of Benzyl Ethers and Esters

- Field : Organic Chemistry

- Application : 2-(Benzyloxy)naphthalen-1-ylboronic acid is used as a reagent for the synthesis of benzyl ethers and esters . It’s emerging as a mild, convenient, and in some cases uniquely effective new reagent for this purpose .

- Method : The active reagent is delivered in situ by N-methylation of 2-benzyloxy naphthalene . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are included .

- Results : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxy naphthalene .

Safety And Hazards

Direcciones Futuras

The future directions for “2-(Benzyloxy)naphthalen-1-ylboronic acid” and other boronic acids are promising. Given their various biological activities and relatively simple preparation process , they are expected to be the focus of further studies in medicinal chemistry to develop new promising drugs .

Propiedades

IUPAC Name |

(2-phenylmethoxynaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BO3/c19-18(20)17-15-9-5-4-8-14(15)10-11-16(17)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGFIOKWQKNPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=CC=CC=C12)OCC3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)naphthalen-1-ylboronic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.